1-(Chloromethyl)-3-fluoro-2-nitrobenzene
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Overview
Description
1-(Chloromethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-fluoro-2-nitrobenzene typically involves the chloromethylation of 3-fluoro-2-nitrobenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Reduction: The major product is 1-(Aminomethyl)-3-fluoro-2-nitrobenzene.
Oxidation: Oxidation products are less common but may include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(Chloromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of fluorinated and nitro-substituted benzene derivatives on biological systems.
Industry: Used in the production of agrochemicals, dyes, and polymers due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-fluoro-2-nitrobenzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The nitro group, being electron-withdrawing, can influence the reactivity of the compound by stabilizing the transition state and intermediates. The fluorine atom can also affect the compound’s reactivity and stability through its electronegativity and inductive effects.
Comparison with Similar Compounds
1-(Chloromethyl)-2-nitrobenzene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
1-(Chloromethyl)-3-nitrobenzene: Similar structure but without the fluorine substitution, affecting its chemical properties.
1-(Bromomethyl)-3-fluoro-2-nitrobenzene: Bromine instead of chlorine, which can change the compound’s reactivity due to the different halogen properties.
Uniqueness: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene is unique due to the combination of the chloromethyl, fluorine, and nitro groups on the benzene ring
Properties
Molecular Formula |
C7H5ClFNO2 |
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Molecular Weight |
189.57 g/mol |
IUPAC Name |
1-(chloromethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |
InChI Key |
UYPQFFOMZPINFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CCl |
Origin of Product |
United States |
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